molecular formula C13H15BrO4 B12966890 Diethyl 2-(bromomethyl)terephthalate

Diethyl 2-(bromomethyl)terephthalate

Cat. No.: B12966890
M. Wt: 315.16 g/mol
InChI Key: HHNMTSMWOBKWOA-UHFFFAOYSA-N
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Description

Diethyl 2-(bromomethyl)terephthalate is an organic compound with the molecular formula C₁₃H₁₅BrO₄ and a molecular weight of 315.16 g/mol . It is a derivative of terephthalic acid, where the hydrogen atom in the methyl group is replaced by a bromine atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(bromomethyl)terephthalate can be synthesized through the bromination of diethyl terephthalate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(bromomethyl)terephthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-(bromomethyl)terephthalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-(bromomethyl)terephthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the bromomethyl group is highly reactive, making it a suitable site for nucleophilic substitution reactions. This reactivity allows the compound to modify other molecules and participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-(bromomethyl)terephthalate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for targeted modifications and the synthesis of a wide range of derivatives, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

diethyl 2-(bromomethyl)benzene-1,4-dicarboxylate

InChI

InChI=1S/C13H15BrO4/c1-3-17-12(15)9-5-6-11(10(7-9)8-14)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

HHNMTSMWOBKWOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC)CBr

Origin of Product

United States

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